1,6-Dihydroxyxanthone Exhibits Superior Radical Scavenging Over 1,3,8-Trihydroxyxanthone
In a direct DPPH radical scavenging assay, 1,6-dihydroxyxanthone (compound 3b) demonstrated an IC₅₀ of 349 ± 68 µM, which is 1.87-fold more potent than 1,3,8-trihydroxyxanthone (3a, IC₅₀ = 653 ± 53 µM) and 1.50-fold more potent than 1,5,6-trihydroxyxanthone (3c, IC₅₀ = 524 ± 72 µM) [1]. This indicates that the 1,6-dihydroxy substitution pattern optimizes electron delocalization for free radical neutralization relative to certain trihydroxylated congeners, despite a lower total hydroxyl count.
| Evidence Dimension | DPPH radical scavenging activity (IC₅₀) |
|---|---|
| Target Compound Data | 349 ± 68 µM |
| Comparator Or Baseline | 1,3,8-Trihydroxyxanthone: 653 ± 53 µM; 1,5,6-Trihydroxyxanthone: 524 ± 72 µM; BHT (positive control): 40 ± 4 µM |
| Quantified Difference | 1.87-fold more potent than 1,3,8-trihydroxyxanthone; 1.50-fold more potent than 1,5,6-trihydroxyxanthone |
| Conditions | DPPH assay; hydroxyxanthones tested at varying concentrations; three independent replicates |
Why This Matters
For researchers procuring a xanthone with maximal intrinsic radical-scavenging capacity among readily synthesized hydroxyxanthones, 1,6-dihydroxyxanthone provides a measurable advantage over trihydroxylated analogs.
- [1] Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. Scientific Reports, 12, Article number: 05573 (2022). DOI: 10.1038/s41598-022-05573-5 View Source
